molecular formula C41H62O19 B1207014 Glucoolitoriside CAS No. 39028-64-3

Glucoolitoriside

Cat. No.: B1207014
CAS No.: 39028-64-3
M. Wt: 858.9 g/mol
InChI Key: QEGHFQALIAPKGC-UHFFFAOYSA-N
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Description

The compound “Glucoolitoriside” is a highly complex organic molecule. It features multiple hydroxyl groups, a furan ring, and a cyclopenta[a]phenanthrene core structure. Such compounds are often of interest in various fields of scientific research due to their intricate structures and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common synthetic routes might involve:

    Stepwise construction of the oxan-2-yl rings: This could involve glycosylation reactions to form the glycosidic bonds.

    Formation of the cyclopenta[a]phenanthrene core: This might be achieved through a series of cyclization reactions, possibly involving Diels-Alder reactions or other pericyclic processes.

    Introduction of the furan ring: This could be done through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of such a complex molecule would likely involve optimization of the synthetic route to maximize yield and minimize the number of steps. This could involve the use of automated synthesis techniques and high-throughput screening to identify the most efficient conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the molecule can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reducing agents: Such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions used but could include various oxidized or reduced forms of the original molecule, as well as substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex natural products: The compound could serve as a model for the synthesis of other complex natural products.

    Study of reaction mechanisms: Its complex structure makes it an interesting subject for studying various organic reaction mechanisms.

Biology

    Biological activity: Compounds with similar structures often exhibit interesting biological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Drug development: The compound could be a lead compound for the development of new pharmaceuticals.

Industry

    Material science: Its unique structure could make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of such a complex molecule would depend on its specific biological activity. Generally, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological context but could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Steroids: The cyclopenta[a]phenanthrene core is similar to that found in steroids.

    Glycosides: The multiple oxan-2-yl rings are reminiscent of glycosides.

Uniqueness

    Complexity: The combination of multiple functional groups and ring systems makes this compound unique.

    Potential biological activity: Its complex structure could confer unique biological activities not found in simpler molecules.

Properties

CAS No.

39028-64-3

Molecular Formula

C41H62O19

Molecular Weight

858.9 g/mol

IUPAC Name

3-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C41H62O19/c1-18-34(59-37-33(51)35(30(48)26(15-43)58-37)60-36-32(50)31(49)29(47)25(14-42)57-36)24(45)12-28(55-18)56-20-3-8-39(17-44)22-4-7-38(2)21(19-11-27(46)54-16-19)6-10-41(38,53)23(22)5-9-40(39,52)13-20/h11,17-18,20-26,28-37,42-43,45,47-53H,3-10,12-16H2,1-2H3

InChI Key

QEGHFQALIAPKGC-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O

Synonyms

glucoolitoriside

Origin of Product

United States

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